3-ethyl-2-fluorobenzaldehyde
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Overview
Description
3-Ethyl-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the third position and a fluorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogenation of 3-ethylbenzaldehyde, followed by a fluorination reaction. The reaction typically requires a halogenating agent such as chlorine or bromine, and a fluorinating agent like potassium fluoride or cesium fluoride. The reaction is carried out under controlled conditions, often in the presence of a catalyst and an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products:
Oxidation: 3-Ethyl-2-fluorobenzoic acid.
Reduction: 3-Ethyl-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethyl-2-fluorobenzaldehyde depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The fluorine atom can influence the reactivity and stability of the compound, affecting its interaction with other molecules and enzymes.
Comparison with Similar Compounds
2-Fluorobenzaldehyde: Lacks the ethyl group, resulting in different reactivity and applications.
3-Ethylbenzaldehyde:
4-Fluorobenzaldehyde: The fluorine atom is positioned differently, leading to variations in reactivity and applications.
Uniqueness: 3-Ethyl-2-fluorobenzaldehyde is unique due to the combined presence of both an ethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
1289138-91-5 |
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Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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